molecular formula C19H17N5O2 B15319343 2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one

2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B15319343
M. Wt: 347.4 g/mol
InChI Key: NTAOBVMXNYILGC-UHFFFAOYSA-N
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Description

2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 1,2,4-oxadiazole ring, a well-known pharmacophore, adds to its significance in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and microwave-assisted synthesis are potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinazolinone derivatives.

Scientific Research Applications

2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of the quinazolinone core and the 1,2,4-oxadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[[methyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H17N5O2/c1-24(11-16-20-15-10-6-5-9-14(15)19(25)21-16)12-17-22-18(23-26-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21,25)

InChI Key

NTAOBVMXNYILGC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)CC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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